
4-chloro-2-(4-fluorophenyl)-5-(1-pyrrolidinyl)-3(2H)-pyridazinone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Chloro-2-(4-fluorophenyl)-5-(1-pyrrolidinyl)-3(2H)-pyridazinone, also known as 4-CFPP, is a small molecule that has recently been gaining attention in the scientific research community due to its potential as a therapeutic agent. 4-CFPP has been shown to possess a wide range of biological activities, including anti-inflammatory, antioxidant, and antifungal properties. In addition, 4-CFPP has been studied for its ability to modulate the activity of various enzymes, including cyclooxygenase-2 (COX-2) and cyclic guanosine monophosphate (cGMP). The aim of
Wissenschaftliche Forschungsanwendungen
Anticancer and Antiangiogenic Potential
- Pyridazinones, including derivatives similar to 4-chloro-2-(4-fluorophenyl)-5-(1-pyrrolidinyl)-3(2H)-pyridazinone, have shown promising results in cancer research. A study found that certain pyridazinone derivatives exhibited significant inhibitory activity against various human cancer cell lines and demonstrated potent antiangiogenic properties. These compounds effectively inhibited key proangiogenic cytokines involved in tumor progression, highlighting their potential as anticancer agents (Kamble et al., 2015).
Antioxidant Activity
- In addition to their anticancer potential, some pyridazinone derivatives have been shown to possess antioxidant activities. This was observed through the effective scavenging of radicals like OH and superoxide anion radicals, indicating their utility in combating oxidative stress (Kamble et al., 2015).
Novel Synthesis Methods
- New methods for the synthesis of fluoropyridazinones, which are structurally similar to the compound , have been developed. These methods involve the use of ethylhexamethylenetetramine fluoride for fluorination, offering efficient yields and innovative approaches to the synthesis of these compounds (Pei & Yang, 2010).
Herbicidal Applications
- Some pyridazinone derivatives have been investigated for their herbicidal properties. Studies have shown that these compounds can inhibit photosynthesis in certain plant species, thereby acting as effective herbicides. This suggests a potential agricultural application for pyridazinone derivatives (Hilton et al., 1969).
Photophysical Properties
- The photophysical properties of certain 3(2H)-pyridazinone derivatives have been studied using solvatochromic approaches. These studies are significant in understanding the electronic properties of these compounds, which can have implications in their biological activity and potential applications in photodynamic therapy (Desai et al., 2017).
Eigenschaften
IUPAC Name |
4-chloro-2-(4-fluorophenyl)-5-pyrrolidin-1-ylpyridazin-3-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClFN3O/c15-13-12(18-7-1-2-8-18)9-17-19(14(13)20)11-5-3-10(16)4-6-11/h3-6,9H,1-2,7-8H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQBCMAWONZZUDO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=C(C(=O)N(N=C2)C3=CC=C(C=C3)F)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClFN3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.72 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-chloro-2-(4-fluorophenyl)-5-(1-pyrrolidinyl)-3(2H)-pyridazinone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

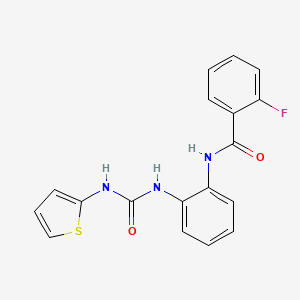



![3-butyl-1,7-dimethyl-9-(o-tolyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2369794.png)
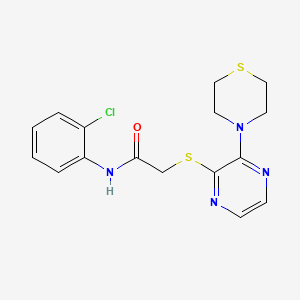
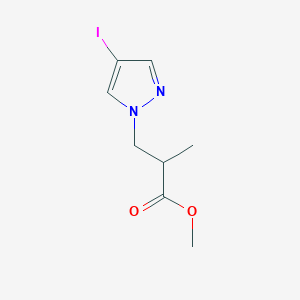
![2-[3-(4-chlorobenzoyl)-6-methoxy-4-oxoquinolin-1-yl]-N-(4-methoxyphenyl)acetamide](/img/structure/B2369798.png)

![N-[1-(4-Chloro-3-fluorophenyl)-3-hydroxypropyl]prop-2-enamide](/img/structure/B2369801.png)
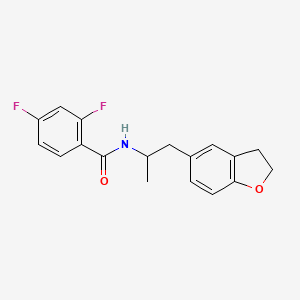
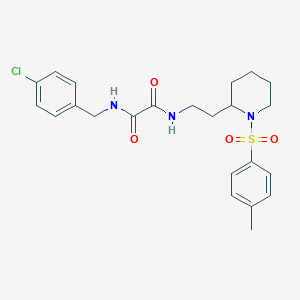
![7-(3,4-dichlorophenyl)-2-(methylsulfanyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2369805.png)
